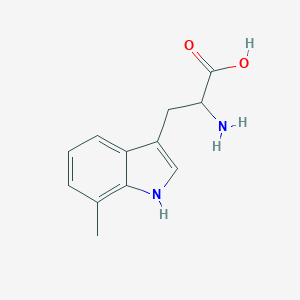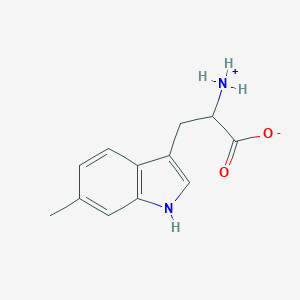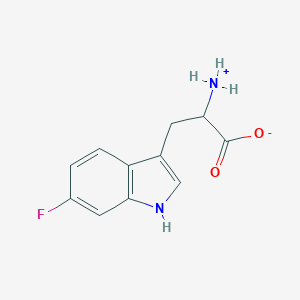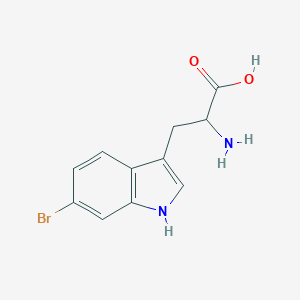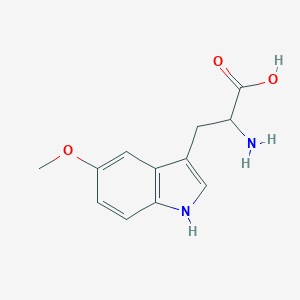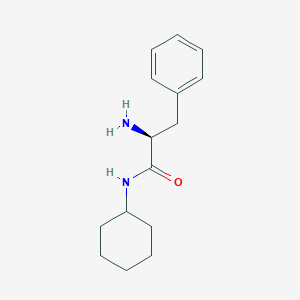
L-Phenylalanine-cyclohexylamide
Descripción general
Descripción
L-Phenylalanine-cyclohexylamide, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
- BCMA is expressed on the surface of malignant plasma cells in multiple myeloma (MM) and plays a crucial role in their survival and proliferation .
- This activation triggers cytotoxic effects against MM cells, including cytokine release and direct cell killing .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVNXGMRQPTHV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350936 | |
| Record name | L-Phenylalanine-cyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17186-53-7 | |
| Record name | L-Phenylalanine-cyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of L-Phenylalanine-cyclohexylamide in peptide chemistry?
A1: this compound functions as a chiral auxiliary in peptide synthesis. [, , ] This means it can be temporarily incorporated into a molecule to control the stereochemistry of a reaction, specifically aiding in the synthesis of optically pure α,α-disubstituted (R)- and (S)-amino acids. This is particularly useful for creating enantiomerically pure amino acids like (R)- and (S)-2-methyl-phenylalanine, (R)- and (S)-2-methyl-2-phenylglycine, and (R)- and (S)-2-methylvaline. []
Q2: How was the absolute configuration of the synthesized amino acids determined in the research?
A2: Researchers utilized X-ray crystallography to determine the absolute configuration of the synthesized amino acids. [, ] By crystallizing the diastereomeric peptides containing the target amino acids and this compound, they obtained detailed structural information. Analysis of these crystal structures, specifically those of peptides like 6b, 6c, and 7a, allowed for the unambiguous assignment of absolute configuration (R or S) to each synthesized amino acid. []
Q3: Beyond its role in stereochemical control, does this compound influence peptide conformation?
A3: Yes, studies indicate that this compound can influence the conformation of the resulting peptides. [, ] For instance, crystal structures revealed that peptides incorporating this compound adopted specific conformations, including β-turn geometries of type II′ and I, as observed in peptides 6b and 7a, respectively. [] Conversely, peptide 6c exhibited an extended conformation. [] These findings suggest that the presence and nature of the amino acid side chains in conjunction with this compound can influence the overall structural preferences of the resulting peptides.
Q4: Are there any specific advantages of using this compound compared to other chiral auxiliaries?
A4: this compound stands out due to its simplicity, cost-effectiveness, and effectiveness as a chiral auxiliary. [] Compared to more complex and expensive alternatives, this readily available compound offers a practical advantage for researchers, making it a preferred choice for synthesizing optically pure α,α-disubstituted amino acids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


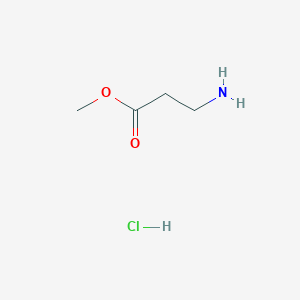
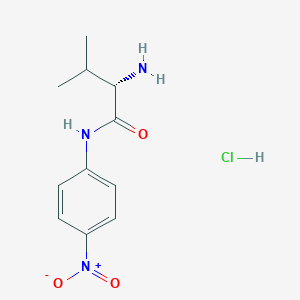
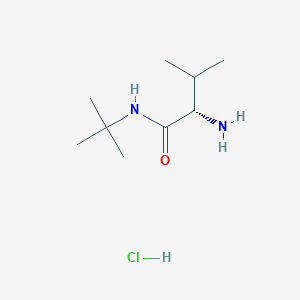
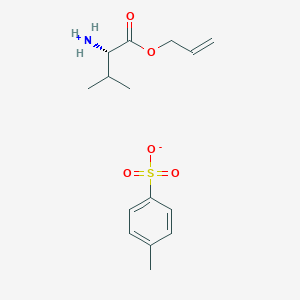
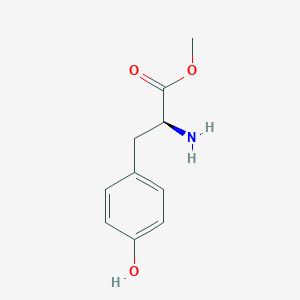
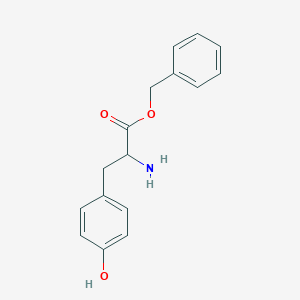
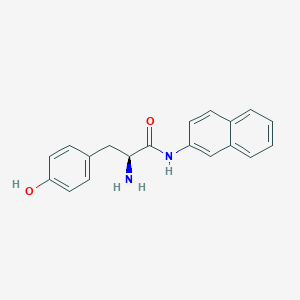
![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)

